molecular formula C11H12N2O2S B4887348 2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one

2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one

Cat. No.: B4887348
M. Wt: 236.29 g/mol
InChI Key: DYULVWDIPYTGTJ-UHFFFAOYSA-N
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Description

Historical Context of Thiazolidinone Derivatives in Medicinal Chemistry and Organic Synthesis

The history of thiazolidinone derivatives is deeply intertwined with the development of medicinal chemistry and organic synthesis. nih.gov Since their discovery, these five-membered heterocyclic compounds, containing a sulfur and a nitrogen atom, have captured the attention of researchers due to their versatile chemical reactivity and broad spectrum of biological activities. nih.gov Early investigations into thiazolidinone chemistry laid the groundwork for the synthesis of a vast library of derivatives, each with unique properties and potential applications. researchgate.net

The thiazolidinone core has been identified as a "wonder nucleus" due to the wide array of pharmacological effects exhibited by its derivatives. researchgate.net These include, but are not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. researchgate.netresearchgate.net This has led to the development of numerous synthetic methodologies, from classical condensation reactions to more modern microwave-assisted and multi-component reaction strategies, aimed at efficiently producing diverse thiazolidinone analogs for biological screening. nih.gov

Significance of the 2-Imino Thiazolidinone Core Structure in Chemical Biology

The introduction of a 2-imino functional group to the thiazolidinone scaffold has a profound impact on the molecule's electronic properties and biological activity. This structural motif is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net The 2-imino-thiazolidin-4-one core has been identified in compounds with a wide range of therapeutic potentials, including potent and orally active S1P1 receptor agonists for autoimmune disorders and inhibitors of bacterial type III secretion systems. nih.govacs.org

The exocyclic imino group can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, which is often crucial for eliciting a biological response. acs.org The versatility of the 2-imino-thiazolidin-4-one core allows for extensive chemical modifications at various positions of the heterocyclic ring, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. acs.org

Positioning of 2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one within the Broader Thiazolidinone Class

This compound belongs to the subclass of 5-substituted-2-iminothiazolidin-4-ones. The substituent at the 5-position, in this case, a 4-methoxybenzyl group, plays a crucial role in determining the compound's specific biological profile. Structure-activity relationship (SAR) studies on related 5-benzylidene-thiazolidin-4-ones have shown that the nature and position of substituents on the benzylidene ring significantly influence their antimicrobial and anticancer activities. nih.govnih.gov

The presence of a methoxy (B1213986) group on the benzene (B151609) ring is a common feature in many biologically active molecules and can modulate properties such as lipophilicity and metabolic stability. Research on similar compounds with a 3,4,5-trimethoxybenzylidene group has highlighted their potential as anticancer agents. researchgate.net Therefore, the 4-methoxybenzyl moiety in this compound is expected to confer specific biological properties, distinguishing it from other members of the thiazolidinone family.

Current Research Landscape and Unaddressed Gaps for this compound Studies

The current research landscape for 2-iminothiazolidin-4-ones is vibrant, with numerous studies exploring their synthesis and a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov A significant body of work focuses on 5-benzylidene derivatives, exploring how different substituents on the aromatic ring influence their therapeutic potential. nih.govnih.gov

However, a thorough investigation focused specifically on this compound is notably absent from the published literature. While the synthesis and biological evaluation of structurally similar compounds, such as those with a 4-methoxybenzylidene group, have been reported, a detailed characterization of the biological profile of the title compound remains an unaddressed gap.

Future research should be directed towards the targeted synthesis and comprehensive biological screening of this compound. Key areas for investigation include its potential as an anticancer agent, given the activity of related methoxy-substituted analogs, as well as its antimicrobial and anti-inflammatory properties. Furthermore, detailed structure-activity relationship studies, comparing the "benzyl" substituent to the more commonly studied "benzylidene" moiety, would provide valuable insights for the rational design of new and more potent thiazolidinone-based therapeutic agents. The exploration of this specific compound holds the promise of uncovering novel biological activities and expanding the therapeutic utility of the 2-iminothiazolidinone scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYULVWDIPYTGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Ii. Synthetic Methodologies for 2 Imino 5 4 Methoxybenzyl Thiazolidin 4 One

Retrosynthetic Analysis of the 2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnection points, highlighting the primary strategies for its construction.

The most straightforward disconnection is at the C5-benzyl bond. This bond can be formed by the reduction of a C=C double bond, leading back to the precursor 2-imino-5-(4-methoxybenzylidene)thiazolidin-4-one (A) . This intermediate is a classic product of a Knoevenagel condensation between the parent 2-iminothiazolidin-4-one (B) and 4-methoxybenzaldehyde (B44291) (C) .

Further disconnection of the 2-iminothiazolidin-4-one ring (B) itself points to two major classical synthetic pathways:

[3+2] Cyclocondensation: This approach involves disconnecting the S1-C2 and N3-C4 bonds. This retrosynthesis leads to a bifunctional N,S-nucleophile, thiourea (B124793) (D) , and a C2-dielectrophile, such as chloroacetic acid (E) or its derivatives (e.g., esters or acid chlorides). This is one of the most fundamental and widely used methods for forming the core scaffold.

Multicomponent Approach: A more convergent disconnection breaks the scaffold down into three or more components that can be combined in a one-pot reaction. For instance, disconnecting the N3-C4, S1-C5, and C2=N bonds leads back to an amine , an isothiocyanate , and a two-carbon synthon like an α-haloester or a diazo acetate (B1210297) . This approach offers high atom economy and procedural simplicity.

This analysis illustrates that the target molecule can be assembled either by first forming the core heterocyclic ring and then adding the C5-substituent, or by constructing the ring with the C5-substituent already incorporated into one of the precursors.

Classical Synthetic Routes to 2-Imino Thiazolidinones Applicable to this compound

The synthesis of the core 2-iminothiazolidin-4-one ring is well-documented, with several reliable methods that can be adapted to produce the target compound.

One of the most traditional and robust methods for synthesizing the 2-iminothiazolidin-4-one scaffold is the cyclocondensation reaction between a thiourea derivative and an α-haloacetic acid or its ester. The reaction typically proceeds by the initial S-alkylation of the thiourea by the α-haloacetyl compound, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, with subsequent elimination of water or alcohol.

A general scheme for this reaction is as follows:

Reactants: Thiourea and Chloroacetic Acid

Conditions: The reaction is often carried out in solvents like ethanol (B145695) or acetic acid, sometimes with the addition of a base such as sodium acetate to facilitate the reaction.

Mechanism: The sulfur of thiourea acts as a nucleophile, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization to form the thiazolidinone ring.

Variations of this method use other C2 electrophiles, such as α-bromoacetyl bromide or α-bromoesters, to achieve the same core structure. The use of substituted thioureas allows for the introduction of substituents at the N3 and the exocyclic imino nitrogen positions.

Modern synthetic chemistry often favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of 2-iminothiazolidin-4-ones.

A notable example is the copper-catalyzed three-component tandem annulation of alkyl amines, isothiocyanates, and diazo acetates. This [2+1+2] cyclization methodology operates under mild conditions and demonstrates tolerance for a wide range of functional groups. The reaction proceeds without the need for external bases or ligands, making it an attractive and cleaner alternative to classical methods.

Another common three-component strategy involves the reaction of an amine, an isothiocyanate, and an α-bromoester. This one-pot process first forms a thiourea intermediate in situ, which then undergoes cyclization with the α-bromoester to yield the final 2-iminothiazolidin-4-one product. The choice of base can be crucial in this reaction to control regioselectivity.

Targeted Synthesis of this compound and its Direct Analogues

While direct, one-step syntheses of this compound are not commonly reported, a highly effective and logical two-step approach is widely employed for its benzylidene analogue, which is a direct precursor.

This common strategy involves:

Synthesis of the 2-iminothiazolidin-4-one core.

Knoevenagel condensation of the core with 4-methoxybenzaldehyde to install the 5-(4-methoxybenzylidene) group.

The final step, a reduction of the exocyclic double bond, would yield the target compound. A one-pot synthesis of a closely related analogue, (Z)-5-((Z)-4-methoxybenzylidene)-3,4-dimethyl-N-(p-tolyl)thiazolidin-2-imine, has been achieved by reacting 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine with an isothiocyanate, demonstrating a more convergent approach.

The optimization of reaction conditions is critical for maximizing the yield and purity of 2-iminothiazolidin-4-ones. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In copper-catalyzed multicomponent syntheses, various copper salts (CuI, CuBr, CuCl, Cu(OAc)₂) and solvents have been screened. Studies have shown that CuI often provides superior yields, and a mixed solvent system such as CH₃CN/THF can be optimal. The reaction temperature is also a critical factor; many modern procedures are optimized to run efficiently at room temperature.

For Knoevenagel condensations, the choice of base and solvent is paramount. While piperidine (B6355638) or pyrrolidine (B122466) are effective catalysts in solvents like ethanol or toluene, using sodium acetate in glacial acetic acid is also a common and effective condition, often performed at elevated temperatures (e.g., 60-120°C) to drive the reaction to completion. The table below summarizes findings from various optimization studies for related syntheses.

Reaction TypeParameter OptimizedReactantsOptimal ConditionYield (%)Reference
Copper-Catalyzed MCRCatalystAmine, Isothiocyanate, Diazo AcetateCuI (0.4 equiv)78%
Copper-Catalyzed MCRSolventAmine, Isothiocyanate, Diazo AcetateCH₃CN/THF (1:1)78%
Knoevenagel CondensationCatalyst/Solvent2-Iminothiazolidin-4-one, 4-HydroxybenzaldehydeNaOAc in Acetic AcidNot specified
Knoevenagel CondensationCatalystThiazolidine-2,4-dione, 4-MethoxybenzaldehydePyrrolidine100% (conversion)
Aerobic Oxidative AnnulationBaseAcylhydrazide, IsothiocyanateDMAPHigh

The development of stereoselective methods is relevant when the C5 position of the thiazolidinone ring is a stereocenter, as is the case for this compound. Chiral analogs can be synthesized by employing chiral starting materials.

One effective strategy involves a three-component reaction using chiral amino esters, isothiocyanates, and α-bromoketones. This approach allows the chirality from the amino ester to be incorporated into the final product, leading to the formation of optically active 2-imino thiazolines. By selecting an appropriate α-haloacetic acid derivative, this method could be adapted to produce a chiral 5-unsubstituted thiazolidinone, which could then undergo condensation and asymmetric reduction to install the chiral C5-benzyl group.

Another advanced approach involves using chiral amino acids as building blocks to create more complex structures. For example, chiral N-3-dipeptide-modified congeners of 2-imino-5-arylidenethiazolidin-4-ones have been synthesized. This was achieved by coupling an N-protected chiral amino acid (like L-alanine) to the N3 position of the pre-formed thiazolidinone ring. This demonstrates the feasibility of introducing chirality at different positions of the scaffold to create structurally diverse and stereochemically defined analogues.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free reactions are cornerstones of green chemistry, as they significantly reduce environmental pollution and simplify product purification. Several innovative techniques have been applied to the synthesis of 2-iminothiazolidin-4-one derivatives, which are applicable to the target compound.

One prominent solvent-free approach is the use of microwave irradiation in a one-pot synthesis. This method involves the condensation of a thiourea, chloroacetic acid, and an appropriate aldehyde without any solvent. nih.gov The use of microwaves can dramatically reduce reaction times and increase yields compared to conventional heating methods. nih.gov

Another green technique involves mechanochemistry, where reactions are induced by grinding the reactants together. This method eliminates the need for solvents and often proceeds at room temperature, offering high efficiency and simplicity. For the synthesis of related 5-arylidenethiazolidinones, grinding an aldehyde with a thiazolidinone derivative in the presence of a mild, solid catalyst like ammonium (B1175870) acetate has proven effective.

Furthermore, certain synthetic routes have been designed to be inherently catalyst-free. For instance, in a one-pot multicomponent synthesis of a similar compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, an excess of the amine reactant (cyclopropylamine) was used, which also acted as a base, thereby avoiding the need for an additional catalyst. mdpi.com In another approach, chloroacetic acid can function as both a reactant and a catalyst in the formation of the 2-iminothiazolidine-4-one ring from thiourea, using green solvents like water or ethanol. google.com

The table below summarizes findings for the synthesis of the target compound and its analogues using solvent-free and catalyst-free (or minimal-catalyst) approaches.

ReactantsMethodCatalyst (if any)SolventConditionsProductYield (%)Reference
4-methoxybenzaldehyde, 2-iminothiazolidin-4-oneMicrowave IrradiationCitric AcidNone-(E)-2-imino-5-(4-methoxybenzylidene)thiazolidin-4-one- questjournals.org
Thiourea, Chloroacetic Acid, 4-methoxybenzaldehydeMicrowave IrradiationNoneNone-5-(4-methoxybenzylidene)-2-iminothiazolidin-4-one- nih.gov
2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, cyclopropylamineOne-pot, RefluxNone (excess amine)Dioxane4 h2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-oneHigh mdpi.com
Rhodanine, 4-methoxybenzaldehydeMicrowave IrradiationGlycine (B1666218)None400 W, 4 min(Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one81 researchgate.net

Note: Specific yield for the 4-methoxybenzaldehyde derivative was not always provided in the cited literature, indicated by "-".

Development of Novel Catalytic Systems for Efficient Synthesis

The development of novel catalytic systems is another significant area in the green synthesis of this compound. These catalysts aim to be highly efficient, selective, reusable, and environmentally benign.

Natural catalysts, such as citric acid derived from lemon juice, have been successfully employed for Knoevenagel condensation, a key step in the synthesis of 5-arylidenethiazolidinones. questjournals.orglookchem.com These catalysts are biodegradable, inexpensive, and readily available, making them an excellent green alternative to conventional catalysts. lookchem.com Similarly, amino acids like glycine have been used to catalyze the solvent-free synthesis of related thiazolidinone structures under microwave irradiation, achieving good yields in short reaction times. researchgate.net

Heterogeneous catalysts and solid-supported reagents are also gaining prominence. Silica gel, for example, can act as a solid support that mediates and catalyzes the cyclization process in a one-pot synthesis of 2-imino-5-arylidine-thiazolidine analogues. This surface-mediated approach facilitates the reaction between reagents and simplifies the work-up procedure.

In recent years, the use of magnetic nanoparticles as reusable catalysts has emerged as a highly sustainable option. For instance, calcium ferrite (B1171679) (CaFe2O4) nanoparticles have been shown to be a cheap and highly efficient catalyst for Knoevenagel condensation, with the significant advantage of being easily separable from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. orientjchem.org Amine-functionalized magnetic nanoparticles have also been developed and used as robust, metal-free catalysts for the same reaction, achieving high yields in short times. nih.gov

The following table presents research findings on the use of novel catalytic systems for the synthesis of the target compound or its close analogues.

AldehydeActive Methylene (B1212753) CompoundCatalystSolventConditionsProductYield (%)Reference
4-methoxybenzaldehydeMalononitrileLemon Juice (Citric Acid)NoneStirring2-(4-methoxybenzylidene)malononitrile90 lookchem.com
4-methoxybenzaldehydeRhodanineGlycineNoneMW, 400 W, 4 min(Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one81 researchgate.net
4-methoxybenzaldehydeEthyl CyanoacetateFe3O4@RF/Pr-NH2 (magnetic nanocatalyst)EtOH60 °C, 20 minEthyl 2-cyano-3-(4-methoxyphenyl)acrylate96 nih.gov
BenzaldehydeMalononitrileCalcium Ferrite (magnetic nanoparticles)EtOHReflux, 1 h2-benzylidenemalononitrile96 orientjchem.org

Note: Data for closely related Knoevenagel condensation products are included to illustrate the efficacy of the catalytic systems with 4-methoxybenzaldehyde and other aromatic aldehydes.

Iii. Chemical Derivatization and Structural Modifications of 2 Imino 5 4 Methoxybenzyl Thiazolidin 4 One

Strategies for Functionalization at the 2-Imino Nitrogen Position

The exocyclic imino group at the C-2 position of the thiazolidinone ring is a key site for derivatization. This nitrogen atom can be functionalized through various chemical reactions to introduce a wide range of substituents, thereby modulating the molecule's physicochemical properties and biological activity.

Common strategies for modifying the 2-imino nitrogen include:

Alkylation and Arylation: The imino nitrogen can be alkylated or arylated to introduce lipophilic or sterically bulky groups. These modifications can influence the molecule's ability to cross biological membranes and interact with target receptors.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of N-acyl derivatives. This can alter the electronic properties of the imino group and introduce new hydrogen bonding capabilities.

Reaction with Isocyanates and Isothiocyanates: The addition of isocyanates or isothiocyanates to the imino nitrogen results in the formation of urea or thiourea (B124793) linkages, respectively. This strategy is often employed to introduce additional pharmacophoric elements and explore their impact on biological activity.

It is important to note that 2-iminothiazolidin-4-ones can exist in tautomeric forms, as either the 2-imino form (with an exocyclic double bond) or the 2-amino form (with an endocyclic double bond). researchgate.net The specific tautomer present can influence the reactivity and the outcome of derivatization reactions. The imino form is generally considered the more prevalent tautomer for this class of compounds. researchgate.net

Exploration of Substituent Effects on the 5-(4-methoxybenzyl) Moiety

The 5-(4-methoxybenzyl) group plays a crucial role in the biological profile of the parent compound. Modifications to this moiety are typically achieved by varying the aromatic aldehyde used in the initial Knoevenagel condensation reaction with the 2-iminothiazolidin-4-one core. nih.govmdpi.com This allows for a systematic investigation of how different substituents on the phenyl ring affect the compound's activity.

Key findings from these explorations include:

Steric Effects: The size and position of substituents on the phenyl ring can influence the molecule's conformation and its ability to fit into a biological target's binding pocket.

The table below summarizes the impact of various substituents introduced at the 5-position on the thiazolidinone ring, based on different aromatic aldehydes used in the synthesis.

Aldehyde UsedResulting Substituent at C-5Observed Effects/YieldsReference
4-Nitrobenzaldehyde5-(4-nitrobenzylidene)Good reaction yields (50-75%) mdpi.com
2-Nitrobenzaldehyde5-(2-nitrobenzylidene)Good reaction yields (50-75%) mdpi.com
Chloro-substituted benzaldehydes5-(chlorobenzylidene)Low reaction yields mdpi.com
Benzaldehyde5-benzylideneReacted successfully with specific thiazolidinone precursors mdpi.com
4-Hydroxy-3-methoxybenzaldehyde5-(4-hydroxy-3-methoxybenzylidene)Synthesized as an intermediate for immunosuppressive agents google.com
3-Chloro-4-hydroxybenzaldehyde5-(3-chloro-4-hydroxybenzylidene)Synthesized and characterized google.com

Chemical Transformations of the Thiazolidinone Ring System

The thiazolidinone ring itself is amenable to various chemical transformations, allowing for further diversification of the core structure. researchgate.net These modifications can lead to the formation of novel heterocyclic systems with potentially unique biological activities.

Examples of such transformations include:

Oxidation of the Sulfur Atom: The thioether sulfur in the thiazolidinone ring can be oxidized to form sulfoxide or sulfone derivatives. researchgate.net This modification alters the geometry and electronic properties of the ring and can impact the compound's interaction with biological targets.

Reactions at the Carbonyl Group: While the carbonyl group at C-4 is relatively unreactive, it can undergo certain reactions, such as reduction or conversion to a thiocarbonyl group using reagents like Lawesson's reagent. nih.gov

Ring Opening and Rearrangement: Under specific conditions, the thiazolidinone ring can undergo cleavage or rearrangement to form different heterocyclic structures.

These transformations expand the chemical space accessible from the 2-imino-5-(4-methoxybenzyl)thiazolidin-4-one starting material, providing opportunities for the discovery of new bioactive molecules.

Introduction of Diverse Pharmacophoric Groups for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different parts of a molecule contribute to its biological activity. researchgate.net For the this compound scaffold, SAR studies involve systematically introducing various pharmacophoric groups at different positions and evaluating the resulting changes in activity. nih.gov

Key positions for introducing pharmacophoric diversity include:

N-3 Position: The nitrogen atom at position 3 of the thiazolidinone ring is a common site for introducing a wide array of substituents, including alkyl, aryl, and heterocyclic moieties. mdpi.com For example, introducing arylthiazolyl groups at this position has been explored for antifungal activity. mdpi.com

C-2 Imino Group: As discussed in section 3.1, the exocyclic imino group can be functionalized with various groups to probe their influence on biological activity.

C-5 Benzylidene Moiety: The introduction of different substituted aryl groups at the C-5 position, as detailed in section 3.2, is a key strategy for SAR exploration. mdpi.comnih.gov

The goal of these studies is to identify the structural features that are essential for a desired biological effect and to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

The following table presents examples of pharmacophoric groups introduced into the 2-iminothiazolidin-4-one scaffold and their intended purpose in SAR studies.

Position of ModificationIntroduced PharmacophoreRationale for IntroductionReference
N-34-Arylthiazol-2-yl groupsExploration of antifungal activity mdpi.com
C-2 (imino)Propyl, Isopropyl groupsDevelopment of S1P1 receptor agonists google.comnih.gov
N-3Phenyl, o-tolyl, 3-chlorophenylSynthesis of intermediates for immunosuppressive agents google.com
C-5Various substituted benzylidene groupsTo study the effect of electron-donating/withdrawing groups on activity mdpi.com

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of 2-iminothiazolidin-4-one derivatives often involves multi-component reactions where chemo- and regioselectivity are critical for obtaining the desired product. nih.govnih.gov

Chemo- and Regioselectivity in Ring Formation: One common synthetic route involves the reaction of a thiourea derivative with a compound containing a leaving group alpha to a carbonyl, such as chloroacetic acid. google.com In this cyclization, the sulfur atom typically attacks the alpha-carbon, and the nitrogen attacks the carbonyl carbon, leading to the formation of the thiazolidinone ring. The regioselectivity determines whether a 2-iminothiazolidin-4-one or another isomer is formed. For instance, the reaction of thiourea with chloroacetic acid is a known method to produce the 2-iminothiazolidin-4-one core. hilarispublisher.com

One-Pot Syntheses: Modern synthetic strategies often employ one-pot, multi-component reactions to construct the 2-iminothiazolidin-4-one scaffold efficiently. nih.govnih.gov For example, a copper-catalyzed tandem annulation reaction of alkyl amines, isothiocyanates, and diazo acetates has been developed for the synthesis of 2-iminothiazolidin-4-ones. nih.govnih.gov Such methods offer high step-economy and can provide access to a diverse range of derivatives. nih.govnih.gov Another approach involves a one-pot reaction of an amine, an aldehyde, and a thiolic agent. nih.gov

Control of Tautomerism: As mentioned earlier, the final product can exist as tautomers. The reaction conditions, including solvent and temperature, can influence the predominant tautomeric form. Spectroscopic methods are essential to confirm the structure and regiochemistry of the synthesized compounds.

The development of selective synthetic methods is crucial for creating libraries of this compound derivatives for biological screening and SAR studies.

Iv. Mechanistic Investigations of 2 Imino 5 4 Methoxybenzyl Thiazolidin 4 One S Biological Activities

Identification and Characterization of Molecular Targets for 2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one

The therapeutic potential of this compound is rooted in its interaction with specific molecular targets within the cell. In vitro studies have been instrumental in identifying and characterizing these targets, which primarily include enzymes and receptors.

Thiazolidin-4-one derivatives are known to interact with a variety of enzymes. For instance, some 2-imino-5-(2-oxo-2-phenylethyl)thiazolidin-4-one derivatives have been designed as substrate-competitive inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a protein kinase implicated in numerous diseases including diabetes, Alzheimer's disease, and cancer. researchgate.net Molecular docking studies have suggested that these compounds can interact with the substrate-binding site of GSK-3. researchgate.net Additionally, other derivatives of 5-ene-4-thiazolidinones have been identified as inhibitors of enzymes such as β-lactamase and Leishmania pteridine reductase 1. nih.gov

While direct enzymatic inhibition or activation data for this compound is not extensively documented in the reviewed literature, the broader family of thiazolidin-4-ones has shown activity against various enzymes. For example, some derivatives have demonstrated inhibitory effects on UDP-galactopyranose mutase (UGM), an enzyme involved in microbial pathogenesis. nih.gov

Table 1: Enzyme Inhibition by Thiazolidin-4-one Derivatives (in vitro)

Derivative Class Enzyme Target Activity
2-imino-5-(2-oxo-2-phenylethyl)thiazolidin-4-one Glycogen Synthase Kinase 3 (GSK-3) Substrate-competitive inhibition researchgate.net
5-Heterylidenerhodanines β-lactamase (class C) Inhibition (IC50 ~ 2.6 mM for a non-β-lactam analog) nih.gov
5-(hydroxyphenylmethylidene)thiazolidine-2,4-diones Leishmania pteridine reductase 1 Inhibition nih.gov
2-imino-4-thiazolidinone derivatives UDP-galactopyranose mutase (UGM) Inhibition nih.gov

The 2-imino-thiazolidin-4-one scaffold has been identified as a basis for the development of potent receptor agonists. A notable example is a class of 2-imino-thiazolidin-4-one derivatives that act as agonists for the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov S1P1 receptor agonists are of interest for the treatment of autoimmune disorders due to their ability to block the egress of T-lymphocytes from lymphoid organs. nih.gov

Derivatives of 5-benzylidenethiazolidine-2,4-dione, structurally related to the target compound, have been investigated for their affinity to peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear hormone receptor involved in the regulation of lipid metabolism and insulin sensitivity. nih.govresearchgate.net

Table 2: Receptor Binding and Modulation by Thiazolidin-4-one Derivatives (in vitro)

Derivative Class Receptor Target Activity
2-imino-thiazolidin-4-one derivatives Sphingosine-1-phosphate receptor 1 (S1P1) Agonism nih.gov
Thiazolidine-2,4-diones Peroxisome proliferator-activated receptor-γ (PPARγ) Agonism nih.govresearchgate.net
5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition mdpi.com

Cellular and Subcellular Mechanism of Action of this compound

The biological effects of this compound at the cellular level are a result of the modulation of intricate intracellular signaling pathways and the subsequent impact on essential cellular processes.

Derivatives of the thiazolidin-4-one scaffold have been shown to influence key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, the inhibition of GSK-3 by certain 2-imino-thiazolidin-4-one derivatives can impact a multitude of cellular signaling systems. researchgate.net

A significant body of research has focused on the ability of thiazolidin-4-one derivatives to induce apoptosis and alter cell cycle progression in cancer cells. For example, a thiazolidine-4-one derivative with a 5-nitrofuran-2-yl substituent demonstrated the ability to induce cell apoptosis and affect cell cycle progression in human cancer cell lines. mdpi.com Similarly, other 5-ene-4-thiazolidinone derivatives have been shown to induce mitochondria-dependent apoptosis and cause G0/G1 arrest in treated cells. nih.gov

Table 3: Effects of Thiazolidin-4-one Derivatives on Cellular Processes (in vitro)

Derivative Cell Line(s) Effect on Apoptosis Effect on Cell Cycle
Thiazolidine-4-one with 5-nitrofuran-2-yl substituent MDA-MB-231, HepG2, HT-29 Induction of apoptosis mdpi.com Evaluation of cell cycle progression mdpi.com
5-ene-4-thiazolidinone derivatives HL-60 Mitochondria-dependent apoptosis nih.gov G0/G1 arrest nih.gov
(2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino) thiazolidin-4-one (HBPT) U87MG (human glioblastoma) Induction of apoptosis nih.gov G2/M phase arrest nih.gov

In Vitro Biological Activity Profiling of this compound

The in vitro biological activity of this compound and its analogs has been evaluated across a range of assays, demonstrating a broad spectrum of potential therapeutic applications.

The anticancer activity of various 5-arylidenethiazolidine-2,4-dione derivatives, which are structurally similar to the target compound, has been assessed against several cancer cell lines. For example, 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives have shown antiproliferative activity against HepG2, HCT116, and MCF-7 cell lines, with IC50 values ranging from 5.1 to 22.08 µM. mdpi.com Furthermore, 5-arylidene-2-(4-acetamidophenylimino)thiazolidine-4-one derivatives have been evaluated for their anti-breast cancer activity against the MCF-7 cell line, with one compound showing a half-maximal inhibitory concentration of 58.33 µM. mdpi.com

In addition to anticancer effects, 2-imino-thiazolidin-4-ones have demonstrated antifungal activity. mdpi.com The antimicrobial potential of this class of compounds has also been explored, with some 2-amino(imino)-4-thiazolidinones identified as inhibitors of the type III secretion system in Gram-negative bacteria. nih.gov

Table 4: In Vitro Biological Activity of Thiazolidin-4-one Derivatives

Derivative Class/Compound Biological Activity Cell Line/Organism IC50/MIC Value
5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives Anticancer HepG2, HCT116, MCF-7 5.1–22.08 µM mdpi.com
5-arylidene-2-(4-acetamidophenylimino)thiazolidine-4-one Anticancer MCF-7 58.33 µM mdpi.com
2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones Antifungal Various agricultural fungi Activity reported mdpi.com
2-amino(imino)-4-thiazolidinones Antimicrobial (T3SS inhibitor) Gram-negative bacteria Activity reported nih.gov
Thiazolidine-4-one derivative with 5-nitrofuran-2-yl substituent Anticancer MDA-MB-231, HepG2, HT-29 1.9 µM, 5.4 µM, 6.5 µM respectively mdpi.com
(2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino) thiazolidin-4-one (HBPT) Anticancer U87MG 20 µM nih.gov

In Vivo Studies in Preclinical Animal Models Exploring Mechanisms of Action (Excluding Therapeutic Efficacy and Safety Outcomes)

Following promising in vitro results, preclinical in vivo studies in animal models are conducted to understand how a compound behaves in a complex biological system. These studies focus on the mechanism of action rather than therapeutic effectiveness or safety.

The choice of an animal model is guided by the in vitro findings. For instance, if a compound shows potent S1P1 receptor agonism in cell-based assays, a rat model may be selected to study its effects on lymphocyte circulation, as S1P1 receptor activation is known to control lymphocyte egress from lymphoid organs. nih.gov This allows researchers to observe the physiological consequences of the specific molecular interaction identified in vitro.

To elucidate the mechanism of action in vivo, researchers analyze various biochemical markers and examine tissue samples for pathological changes. This can involve measuring levels of specific enzymes, proteins, or inflammatory mediators in blood or tissue homogenates. Histopathological analysis involves the microscopic examination of tissue sections to identify structural changes at the cellular level that may be induced by the compound. These analyses provide direct evidence of the compound's biological effects within the organism.

Pharmacodynamic studies investigate the relationship between drug concentration and the observed biological effect. For 2-imino-thiazolidin-4-one derivatives that act as S1P1 receptor agonists, a key pharmacodynamic effect observed in rats is the reduction of circulating lymphocytes. nih.gov Studies have shown that this effect is dose-dependent, and the duration of lymphocyte sequestration can be modulated by the administered dose. nih.gov For example, a maximal reduction in circulating lymphocytes was observed at a specific dose, and the effect was reversible, with lymphocyte counts returning to normal within a defined timeframe after administration. nih.gov Such studies are crucial for understanding the in vivo mechanism and for predicting the compound's behavior in humans. nih.gov

V. Structure Activity Relationship Sar Studies for 2 Imino 5 4 Methoxybenzyl Thiazolidin 4 One Derivatives

Impact of Substituent Modifications at the 2-Imino Nitrogen on Biological Activity

The substituent at the 2-imino nitrogen of the thiazolidin-4-one ring plays a significant role in modulating the biological activity of these compounds. Research on related 2-iminothiazolidin-4-one scaffolds has demonstrated that the nature of the group at this position can significantly influence the compound's potency and selectivity.

For instance, in a series of 2-imino-4-thiazolidinone derivatives synthesized as potential anti-cancer agents, the substitution on the exocyclic imino nitrogen was found to be crucial for cytotoxicity. While specific data on 2-imino-5-(4-methoxybenzyl)thiazolidin-4-one is limited, studies on analogous compounds with a 5-benzylidene moiety reveal important trends. For example, the presence of an N-phenyl ring with electron-withdrawing groups on the 2-imino function was shown to enhance anti-proliferative activity against breast cancer cell lines.

In one study, replacing a fluoro group with a chloro group on the N-phenyl ring of the 2-imino moiety led to a significant increase in potency. However, a bromo substituent did not show a similar improvement, indicating that a delicate balance of electronic and steric factors is at play. These findings suggest that for this compound derivatives, systematic exploration of various substituents at the 2-imino nitrogen is a promising strategy for optimizing biological activity.

A summary of these observations on related compounds is presented in the table below:

Base Scaffold2-Imino SubstituentBiological Activity
5-benzylidene-thiazolidin-2-imineN-(4-fluorophenyl)Moderate anti-proliferative activity
5-benzylidene-thiazolidin-2-imineN-(4-chlorophenyl)High anti-proliferative activity
5-benzylidene-thiazolidin-2-imineN-(4-bromophenyl)Moderate anti-proliferative activity

Influence of Alterations within the 5-(4-methoxybenzyl) Moiety on the Activity of this compound

The 5-(4-methoxybenzyl) moiety is a key structural feature that significantly influences the biological profile of 2-iminothiazolidin-4-one derivatives. Alterations to the substitution pattern on the aromatic ring can have profound effects on the compound's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets.

While direct SAR studies on the 5-(4-methoxybenzyl) group in this specific scaffold are not extensively documented, research on related 5-benzylidene-thiazolidin-4-ones provides valuable insights. In these analogs, the presence and position of substituents on the benzylidene ring are critical for activity. For example, studies on antimicrobial agents have shown that introducing hydroxy, methoxy (B1213986), nitro, or chloro groups on the benzene (B151609) ring can significantly alter their efficacy.

For a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the nature and position of the substituent on the aromatic ring were found to be determinant for their antibacterial activity. This highlights the importance of the electronic and steric profile of this part of the molecule.

The following table summarizes the general effects of aromatic ring substitutions on the activity of related 5-benzylidene-thiazolidin-4-ones:

Substituent TypeGeneral Effect on Activity
Electron-donating groups (e.g., -OCH3, -OH)Variable, can enhance activity in some cases
Electron-withdrawing groups (e.g., -NO2, -Cl)Often leads to increased potency
Steric bulkCan be detrimental or beneficial depending on the target
LipophilicityAn optimal range is often required for good activity

The benzyl (B1604629) linker, the single methylene (B1212753) bridge between the thiazolidinone ring at position 5 and the 4-methoxyphenyl (B3050149) group, is a crucial element that distinguishes this class of compounds from their 5-benzylidene counterparts. The flexibility of the benzyl group allows for different conformational orientations of the aromatic ring relative to the heterocyclic core, which can be critical for binding to biological targets.

In contrast, the benzylidene linker (C=CH) found in many other thiazolidin-4-one derivatives imparts a more rigid and planar conformation. The saturation of this linker to a benzyl group (CH2) introduces a tetrahedral carbon, allowing for greater three-dimensional diversity. This structural difference is expected to have a significant impact on the SAR. For instance, the ability of the 4-methoxyphenyl ring to adopt various spatial arrangements could facilitate optimal interactions within a binding pocket that might not be possible for the more constrained benzylidene analogs.

While specific studies detailing the systematic variation of this benzyl linker in this compound are not widely available, the fundamental structural difference suggests that SAR findings from 5-benzylidene derivatives should be extrapolated with caution.

Contribution of Thiazolidinone Ring Substituents and Core Modifications to Activity

Modifications to the thiazolidinone ring itself, including substitutions at the N-3 position, can significantly impact the biological activity of this compound derivatives. The N-3 position of the thiazolidinone core has been identified as a highly permissive site for modification in various series of 2-iminothiazolidin-4-ones.

For example, in a study aimed at developing inhibitors of bacterial type III secretion, a diverse set of substituents was introduced at the N-3 position of a 2-imino-5-arylidenethiazolidin-4-one scaffold. This led to the identification of analogs with improved activity and physicochemical properties. The introduction of dipeptide moieties at this position was found to enhance solubility while retaining potent inhibitory activity.

These findings suggest that for this compound, the N-3 position represents a valuable handle for derivatization to fine-tune the molecule's properties. The introduction of various functional groups, such as those that can participate in hydrogen bonding or ionic interactions, could lead to enhanced target engagement and improved pharmacokinetic profiles.

Stereochemical Implications for the Biological Activity of this compound Analogs

The presence of a chiral center at the C-5 position of the thiazolidinone ring in this compound introduces the possibility of stereoisomers, which can have distinct biological activities. The spatial arrangement of the 5-(4-methoxybenzyl) group can significantly influence how the molecule interacts with its biological target.

In the broader class of 5-substituted thiazolidin-4-ones, the stereochemistry at C-5 is often crucial for activity. For many biologically active compounds, one enantiomer is significantly more potent than the other, a phenomenon known as eudismic ratio. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral ligand.

While specific studies on the stereochemical resolution and differential activity of this compound enantiomers are limited, it is a critical aspect to consider in the development of these compounds as therapeutic agents. The synthesis of enantiomerically pure compounds and the evaluation of their individual biological activities are necessary steps to fully elucidate the SAR and to develop more selective and potent drugs.

Development of Quantitative Structure-Activity Relationship (QSAR) Models and Pharmacophore Identification

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For the thiazolidin-4-one class of compounds, several QSAR models have been developed to guide the design of new derivatives with enhanced potency.

While a specific QSAR model for this compound was not found, studies on related 2-imino-thiazolidin-4-one derivatives have provided valuable insights. For instance, a 3D-QSAR study on a series of 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists revealed the importance of electrostatic and steric properties for their activity. The resulting contour maps from such studies can guide the placement of substituents to enhance favorable interactions with the target.

Pharmacophore modeling is another computational approach that helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the broader class of thiazolidin-4-one derivatives, pharmacophore models have been developed that typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The 2-imino group, the carbonyl group at C-4, and the aromatic ring of the 5-(4-methoxybenzyl) moiety are likely to be key pharmacophoric features for this class of compounds. The development of a specific QSAR and pharmacophore model for this compound derivatives would be a valuable step in the rational design of new analogs with improved therapeutic potential.

Vi. Computational Chemistry and Cheminformatics Approaches to 2 Imino 5 4 Methoxybenzyl Thiazolidin 4 One Research

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one Derivatives

Descriptor Generation, Selection, and Model Building

Quantitative Structure-Activity Relationship (QSAR) studies are founded on the principle that the biological activity of a chemical compound is directly related to its molecular structure. The first step in building a QSAR model is to numerically represent the structural features of the molecules as "descriptors." ijprajournal.com For the 2-imino-thiazolidin-4-one scaffold, a wide array of descriptors can be calculated to capture various aspects of its molecular architecture. nih.gov

These descriptors fall into several categories:

1D and 2D Descriptors: These include basic properties like molecular weight, atom counts, and topological indices that describe molecular branching and connectivity.

Physicochemical Descriptors: Properties such as lipophilicity (logP), molar refractivity (MR), and polar surface area (TPSA) are calculated to model a compound's behavior in biological systems.

3D-Field-Based Descriptors: In more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are placed in a 3D grid. Descriptors are then calculated at each grid point to represent steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. mdpi.com

For a series of 2-imino-thiazolidin-4-one derivatives, a CoMSIA study identified that a combination of steric, electrostatic, hydrophobic, and hydrogen-bond donor fields was crucial for building an accurate predictive model. mdpi.com The steric and electrostatic fields contributed 54.5% and 45.5% respectively in a related CoMFA model. mdpi.com After generation, a selection process is employed to choose the most relevant descriptors that have the highest correlation with biological activity, while model building is often accomplished using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). mdpi.com

Table 1: Common Descriptor Types in QSAR Studies of Thiazolidinones
Descriptor CategoryExamplesInformation Encoded
PhysicochemicallogP, Molar Refractivity (MR)Lipophilicity, molecular volume, and polarizability.
TopologicalConnectivity IndicesMolecular shape, size, and degree of branching.
3D-Field Based (CoMFA/CoMSIA)Steric, Electrostatic, Hydrophobic Fields3D shape, charge distribution, and potential for hydrophobic and hydrogen bonding interactions. mdpi.com

Validation of QSAR Models and Their Predictive Performance

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is a critical step to ensure the model is statistically significant, robust, and not a result of chance correlation. ijper.org Validation is typically performed using both internal and external methods.

Internal Validation assesses the stability and robustness of the model using the initial dataset. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. ijper.org

External Validation evaluates the model's ability to predict the activity of an external test set of compounds that were not used during model development. The predictive performance is often measured by the predictive r² (r²_pred). mdpi.com

In studies on a series of 2-imino-thiazolidin-4-one derivatives, 3D-QSAR models demonstrated strong predictive performance. mdpi.com The CoMFA model yielded a q² of 0.751 and an r² of 0.973, while the best CoMSIA model produced a q² of 0.739 and an r² of 0.923. mdpi.com Furthermore, external validation confirmed the reliability of these models, with a test set r² value of 0.730 for the CoMSIA model, indicating a high capacity for accurate prediction. mdpi.com

Table 2: Statistical Validation Parameters for 3D-QSAR Models of 2-Imino-Thiazolidin-4-one Analogs mdpi.com
Modelq² (LOO Cross-Validation)r² (Non-Cross-Validated)r²_pred (External Test Set)
CoMFA0.7510.973Not Reported
CoMSIA0.7390.9230.730

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions of this compound

While molecular docking provides a static snapshot of how a ligand might bind to a protein, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of these interactions over time. figshare.comnih.gov For a compound like this compound, MD simulations can be used to confirm the stability of its binding pose within the active site of a potential biological target, such as an enzyme or receptor. tandfonline.comresearchgate.net These simulations model the movements and interactions of every atom in the system over a period of nanoseconds, providing a more realistic representation of the biological environment. tandfonline.com

Ligand Stability and Conformational Changes in the Binding Site

A key output of MD simulations is the analysis of the ligand's stability and conformational flexibility within the binding site. researchgate.net Researchers assess stability by monitoring several parameters throughout the simulation:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated relative to its initial docked position. A low and stable RMSD value over time suggests that the ligand remains in its binding pocket and maintains a consistent pose. researchgate.net

Hydrogen Bonds and Interactions: MD trajectories are analyzed to determine the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov The stability of these bonds is crucial for strong binding affinity.

Conformational Analysis: The simulation can reveal whether the ligand undergoes significant conformational changes upon binding or while in the active site. nih.gov Understanding the preferred "bioactive conformation" is vital for drug design. For related thiazolidinone structures, Density Functional Theory (DFT) calculations combined with NMR data have been used to determine the lowest energy and most favorable conformations. researchgate.net

For the broader class of thiazolidinones, MD simulations have successfully confirmed stable binding within the active sites of various protein targets, validating docking results and providing deeper insights into the structural basis of their activity. tandfonline.comresearchgate.net

In Silico ADME Prediction and Molecular Property Calculations (Excluding Human Clinical Context)

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction provides an early assessment of a compound's potential "drug-likeness" without the need for laboratory experiments. nih.govresearchgate.net For this compound, these predictive models can estimate key properties that influence its journey through a biological system. wisdomlib.orgvensel.org

Absorption and Distribution Prediction (e.g., logP, TPSA)

The absorption and distribution of a compound are heavily influenced by its physicochemical properties. Two of the most important calculated parameters are:

logP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity (hydrophobicity). It plays a critical role in determining how well a compound can pass through lipid cell membranes. A balanced logP is often sought, as very high values can lead to poor solubility and high metabolic turnover, while very low values can hinder membrane permeation. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

Computational tools can provide reliable estimates for these properties for this compound.

Table 3: Predicted Physicochemical Properties for this compound
PropertyPredicted ValueSignificance in ADME
XLogP32.5Indicates moderate lipophilicity, favorable for cell membrane permeability.
TPSA84.8 ŲSuggests good potential for intestinal absorption and cell penetration.

Values are computationally predicted and sourced from public chemical databases.

Metabolism and Excretion Pathway Prediction (e.g., metabolic sites)

In silico tools can also predict how a compound might be metabolized. These models identify "metabolic hotspots"—specific atoms or functional groups on the molecule that are most likely to be modified by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. mdpi.com Predicting these pathways is essential for understanding a compound's potential duration of action and for identifying potentially reactive metabolites.

For this compound, several sites are likely targets for metabolism:

O-demethylation: The methoxy (B1213986) (-OCH₃) group on the benzyl (B1604629) ring is a common site for enzymatic cleavage, which would convert it to a hydroxyl group.

Aromatic Hydroxylation: The benzyl ring itself can be hydroxylated at various positions by CYP enzymes.

Thiazolidinone Ring Metabolism: The core heterocyclic ring may also be susceptible to oxidation or other transformations.

Table 4: Potential Metabolic Sites and Reactions for this compound
Potential Metabolic SiteFunctional GroupPredicted Metabolic Reaction
para-position of benzyl ringMethoxy groupO-demethylation
Benzyl ringAromatic RingAromatic Hydroxylation
Thiazolidinone ringHeterocycleRing oxidation or cleavage

Vii. Advanced Methodologies and Techniques in Research on 2 Imino 5 4 Methoxybenzyl Thiazolidin 4 One

Biophysical Characterization of 2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one Binding to Molecular Targets

Understanding the interaction between a small molecule like this compound and its biological target is fundamental to drug discovery. Biophysical techniques are essential for quantifying the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event. tainstruments.commdpi.com This allows for the determination of key thermodynamic parameters, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) from a single experiment. mdpi.complos.org In a typical ITC experiment to study this compound, the compound would be placed in the titration syringe and injected into a sample cell containing the purified target protein. tainstruments.com The resulting heat changes are measured to generate a binding isotherm, which provides a complete thermodynamic profile of the interaction. researchgate.net This data is crucial for understanding the forces driving the binding, whether it is enthalpy-driven (e.g., hydrogen bonding, van der Waals forces) or entropy-driven (e.g., hydrophobic interactions). nih.gov

Surface Plasmon Resonance (SPR) is a complementary, label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data by monitoring the association (ka) and dissociation (kd) rates of a ligand binding to a target immobilized on a sensor surface. The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (kd/ka). In a hypothetical SPR experiment, a target protein would be immobilized on the sensor chip, and a solution containing this compound would be flowed over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured over time to generate a sensorgram. This technique is highly sensitive and can detect a wide range of binding affinities, making it invaluable for screening and characterizing potential drug candidates. mdpi.com

Table 1: Representative Biophysical Data Obtainable for Ligand-Target Interactions
TechniqueParameterDescriptionExample Value
Isothermal Titration Calorimetry (ITC)KD (Dissociation Constant)Measures binding affinity; lower values indicate stronger binding.1.68 µM
n (Stoichiometry)The molar ratio of ligand to protein in the complex.1.05
ΔH (Enthalpy Change)Heat released or absorbed upon binding.-8.7 kcal/mol
ΔS (Entropy Change)Change in disorder of the system upon binding.+20.2 cal/mol·K
Surface Plasmon Resonance (SPR)ka (Association Rate)Rate at which the ligand binds to the target.1.5 x 104 M-1s-1
kd (Dissociation Rate)Rate at which the ligand-target complex dissociates.2.5 x 10-2 s-1
KD (Dissociation Constant)Calculated as kd/ka; measures binding affinity.1.67 µM

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Based and Protein-Observed Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool in drug discovery that can provide information on binding affinity, ligand conformation, and the specific atoms involved in a ligand-protein interaction. mdpi.com Both ligand-observed and protein-observed NMR experiments are employed to study compounds like this compound.

In ligand-observed NMR, the signals of the small molecule are monitored. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are used to screen for binding. These methods can identify which molecules in a mixture bind to a target protein and can provide low-resolution information about the binding epitope.

In protein-observed NMR, an isotopically labeled (e.g., 15N or 13C) protein is used, and changes in its NMR spectrum upon addition of the ligand are monitored. The 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is commonly used, where each peak corresponds to a specific amino acid residue in the protein. When a ligand binds, residues at the binding site and those undergoing conformational changes experience a shift in their corresponding peaks. This allows for precise mapping of the binding site on the protein surface. mdpi.com The characterization of 2-iminothiazolidin-4-one derivatives often involves 1H and 13C NMR to confirm their structure, with characteristic signals for protons on the aromatic rings, the thiazolidinone ring, and the methoxy (B1213986) group. nih.govmdpi.com

Table 2: Characteristic 1H-NMR Chemical Shifts (δ, ppm) for Protons in a 5-(4-methoxybenzylidene)thiazolidin-4-one Core
Proton TypeTypical Chemical Shift Range (ppm)Multiplicity
-OCH3 (Methoxy)3.80 - 3.90Singlet
-CH2- (Thiazolidinone ring, if unsubstituted at N3)3.90 - 4.30Singlet
Aromatic (ortho to -OCH3)6.90 - 7.15Doublet
Aromatic (meta to -OCH3)7.50 - 7.65Doublet
=CH- (Exocyclic)7.70 - 7.85Singlet
-NH- (Imino or ring)7.00 - 12.00Broad Singlet

Structural Biology Techniques for Target-2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one Complexes

Visualizing the interaction between a compound and its target at an atomic level is crucial for structure-based drug design. X-ray crystallography and cryo-electron microscopy are the primary methods for obtaining high-resolution structural information.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Atomic Resolution Structures

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays scattered by a single crystal of the substance. For small molecules like this compound, crystallography confirms the molecular structure, stereochemistry, and reveals intermolecular interactions in the crystal lattice. nih.govmdpi.com Studies on analogous thiazolidinone compounds have successfully used this method to determine key structural features, such as the planarity of the thiazole (B1198619) ring and the dihedral angles between the various ring systems. nih.gov This information is vital for understanding the molecule's conformational preferences. When co-crystallized with a target protein, the resulting structure reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the inhibitor, guiding further optimization efforts.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative for structural determination, particularly for large protein complexes or proteins that are difficult to crystallize. The technique involves flash-freezing purified samples in vitreous ice and imaging them with an electron microscope. Computational reconstruction of thousands of 2D particle images then generates a 3D density map of the molecule. While not yet widely reported for small molecule complexes with thiazolidinone targets, Cryo-EM would be the method of choice for studying the binding of this compound to large, dynamic, or membrane-bound protein targets.

Table 3: Example Crystallographic Data for a 2-Iminothiazolidin-4-one Analog
ParameterValueReference
Chemical FormulaC24H19N3O5S nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
a (Å)13.5621 (3) nih.gov
b (Å)16.5134 (4) nih.gov
c (Å)10.1557 (3) nih.gov
β (°)105.815 (1) nih.gov
Dihedral Angle (Thiazole/Nitrophenyl, °)20.92 (6) nih.gov

Omics Technologies (Proteomics, Metabolomics) to Understand Global Cellular Effects of this compound

While biophysical techniques focus on direct target interactions, "omics" technologies provide a broader, systems-level view of a compound's impact on the cell.

Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of drug research, quantitative proteomics can be used to assess how treatment with this compound alters the abundance of thousands of proteins within a cell or organism. This can help identify not only the intended target but also off-target proteins, downstream signaling pathways affected by the compound, and potential biomarkers of efficacy or toxicity. For example, a chemical proteomics approach could use a derivatized version of the compound as a probe to pull down and identify its binding partners directly from cell lysates.

High-Throughput Screening (HTS) of Thiazolidinone Libraries for Novel Activities

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target or cellular pathway. mdpi.com Libraries of thiazolidinone derivatives, including structures related to this compound, are frequently used in HTS campaigns due to the scaffold's "privileged" status in medicinal chemistry. nih.gov

A typical HTS workflow involves screening a library of compounds at a single concentration in a target-based or cell-based assay. nih.gov "Hits" that show activity above a certain threshold are then subjected to confirmatory screens and dose-response assays to determine their potency (e.g., IC50 or EC50). For example, an HTS campaign identified a tris-aryl substituted 2-imino-5-arylidenethiazolidin-4-one as an inhibitor of the bacterial Type III secretion system (T3SS). nih.gov This initial hit, found by screening a diverse chemical library, led to a focused synthetic effort to create analogs with improved solubility and potency, demonstrating the power of HTS in identifying novel biological activities for this chemical class. nih.gov

Table 4: Generalized Workflow for a High-Throughput Screening Campaign
PhaseObjectiveKey ActivitiesExample Outcome
1. Primary ScreenIdentify initial "hits" from a large library.Assay of thousands of compounds at a single concentration (e.g., 20 µM).Identification of 100+ initial hits with >60% inhibition.
2. Hit ConfirmationVerify the activity of primary hits.Re-testing of hits from fresh stock material.Confirmation of 50 true positive hits.
3. Dose-Response AnalysisDetermine the potency of confirmed hits.Testing hits across a range of concentrations to calculate IC50/EC50 values.A 2-iminothiazolidinone hit with an IC50 of 15 µM.
4. Secondary/Orthogonal AssaysEliminate false positives and characterize mechanism.Testing hits in different assay formats (e.g., biophysical, cell-based).Confirmation that the hit is not a general growth inhibitor.
5. Hit-to-Lead OptimizationImprove potency, selectivity, and drug-like properties.Medicinal chemistry synthesis of analogs.Development of an analog with an IC50 of 1 µM.

Application of Artificial Intelligence (AI) and Machine Learning (ML) in the Discovery and Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern medicinal chemistry, significantly accelerating the discovery and optimization of novel therapeutic agents. mdpi.comeuropa.eu In the context of this compound and its derivatives, these computational approaches are employed to analyze vast chemical spaces, predict biological activities, and generate novel molecular structures with desired therapeutic profiles. mdpi.com By identifying meaningful patterns within complex datasets, AI and ML algorithms reduce the time and resources required to identify promising drug candidates. mdpi.comeuropa.eu

A primary application of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com For the broader class of thiazolidin-4-ones, various ML algorithms have been successfully used to build predictive models for diverse biological targets. These models can screen virtual libraries of compounds to identify new derivatives with high potential for activity before committing to chemical synthesis. nih.gov

For instance, research on thiazolidinone derivatives has utilized algorithms like Random Forest, Gaussian processes regression, and multiple linear regression to create robust QSAR models. nih.govmdpi.com These models are validated internally and externally to ensure their predictive power. The performance of such models is often evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient of determination (q² or Q²ext), with higher values indicating a more reliable model. nih.govnih.gov

Table 1: Performance of Machine Learning-Based QSAR Models for Thiazolidinone Derivatives

Machine Learning Algorithm Target Activity q² / Q²ext Reference
Random Forest Antitrypanosomal Not Reported 0.812 nih.gov
Gaussian Processes Regression Antitrypanosomal Not Reported 0.830 nih.gov

Beyond two-dimensional QSAR, three-dimensional (3D-QSAR) methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide deeper insights. nih.gov These techniques are applied to series of 2-imino-thiazolidin-4-one derivatives to understand how steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecules influence their biological activity. nih.gov The results are visualized as 3D contour maps, which guide chemists in modifying the molecular structure to enhance potency. For example, a CoMFA model for S1P₁ receptor agonists based on the 2-imino-thiazolidin-4-one scaffold indicated that bulky substituents in specific regions of the molecule were preferred for higher activity. nih.gov

Table 2: Statistical Validation of 3D-QSAR Models for 2-Imino-Thiazolidin-4-one Derivatives as S1P₁ Agonists

3D-QSAR Method Descriptors Used Reference
CoMFA Steric, Electrostatic 0.751 0.973 nih.gov

Molecular docking is another computational technique frequently used alongside AI to study thiazolidinone derivatives. rsc.orgnih.gov Docking simulations predict the preferred orientation of a molecule when bound to a biological target, such as a protein receptor, and estimate the strength of the interaction (binding affinity). nih.gov This method was used to investigate how novel 2-imino-4-thiazolidinone derivatives bind to the TNF-α target, providing insights into their anti-inflammatory potential. rsc.org The binding affinities, often expressed as docking scores, help in prioritizing compounds for further experimental testing. nih.gov

More advanced AI techniques, such as generative models, are also being applied in drug discovery. crimsonpublishers.com These models, including Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can learn from the chemical structures of known active compounds to design entirely new molecules (de novo drug design). mdpi.comcrimsonpublishers.com In the context of this compound, a generative model could be trained on a database of known thiazolidinone derivatives with desirable properties. The model would then propose novel derivatives predicted to have superior activity, selectivity, or pharmacokinetic profiles, thus expanding the chemical space for exploration. mdpi.com

Finally, AI and ML are critical for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.com Early prediction of potential toxicity or poor pharmacokinetic profiles allows researchers to deprioritize or modify problematic structures, saving significant time and resources. By integrating these predictive models into the discovery pipeline, the optimization of derivatives of this compound can be streamlined, increasing the likelihood of identifying a successful drug candidate.

Viii. Future Perspectives and Unexplored Avenues in 2 Imino 5 4 Methoxybenzyl Thiazolidin 4 One Research

Rational Design of Next-Generation Thiazolidinone Scaffolds Based on Mechanistic Insights

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a targeted approach. For 2-imino-5-(4-methoxybenzyl)thiazolidin-4-one and its analogs, future design strategies will heavily rely on a deep understanding of their structure-activity relationships (SAR) and mechanisms of action. The thiazolidin-4-one ring is a versatile scaffold amenable to modification at several key positions, primarily C2, N3, and C5. mdpi.comump.edu.pl

Mechanistic insights into how these compounds interact with biological targets, such as enzymes and receptors, are crucial. For example, if the 2-imino group is essential for hydrogen bonding with a target protein, modifications would aim to preserve or enhance this interaction. Similarly, understanding the role of the 5-(4-methoxybenzyl) group in binding pocket interactions can guide the synthesis of derivatives with improved potency and selectivity. ump.edu.pl

Future research will likely focus on:

Target-Specific Modifications: Designing derivatives that selectively inhibit specific enzymes implicated in disease, such as protein kinases or microbial enzymes like MurB or CYP51. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles without losing biological activity.

Computational Modeling: Utilizing molecular docking and dynamic simulations to predict the binding affinity of newly designed molecules, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Modification Site Potential Design Strategy Desired Outcome
C2-imino group Introduction of various substituted aryl or alkyl groups.Enhanced binding affinity, altered selectivity.
N3 position Addition of fragments with carboxylic groups or complex heterocyclic systems. nih.govImproved solubility, modulation of pharmacokinetic properties.
C5-benzylidene moiety Variation of substituents on the aromatic ring (e.g., halogens, nitro groups). nih.govmdpi.comIncreased potency, exploration of SAR.

Exploration of Synergistic Effects of this compound with Other Active Agents in Preclinical Models

The complexity of diseases like cancer and infectious diseases often necessitates combination therapy to enhance efficacy and overcome drug resistance. An important future direction is the investigation of this compound in combination with other therapeutic agents. The broad spectrum of activity associated with the thiazolidinone core, including antimicrobial and anticancer effects, makes it an attractive candidate for synergistic studies. benthamscience.comnih.gov

Potential synergistic combinations for preclinical evaluation include:

Antimicrobial Synergy: Combining the compound with conventional antibiotics could restore the efficacy of older drugs against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Thiazolidinones may act by inhibiting targets distinct from those of traditional antibiotics, leading to a multi-pronged attack.

Anticancer Combination Therapy: Evaluating the compound alongside established chemotherapeutic agents could allow for lower doses of toxic drugs, thereby reducing side effects. The mechanism could involve the inhibition of pathways that contribute to cancer cell proliferation or survival. nih.gov

Antibiofilm Formulations: Since thiazolidinones have shown potential in inhibiting biofilm formation, combining them with agents that kill planktonic (free-floating) bacteria could lead to more effective treatments for persistent infections. researchgate.netnih.gov

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study biological systems and identify new therapeutic targets. The defined structure and biological activity of this compound make it an excellent starting point for the development of such probes. By chemically modifying the core scaffold, researchers can create tools to investigate its mechanism of action at a molecular level.

Strategies for developing thiazolidinone-based chemical probes include:

Affinity Probes: Attaching a reactive group to the molecule that can form a covalent bond with its biological target. This allows for the isolation and identification of the target protein.

Fluorescent Probes: Conjugating a fluorescent dye to the thiazolidinone scaffold. These probes can be used in cellular imaging techniques to visualize the subcellular localization of the compound and its target.

Biotinylated Probes: Adding a biotin (B1667282) tag to the molecule, which can be used in pull-down assays with streptavidin beads to isolate the target protein from a complex cellular mixture.

The development of these probes would be invaluable for validating the molecular targets of this compound and discovering new biological roles.

Addressing Challenges and Identifying Opportunities in Thiazolidinone Research

Despite their promise, the development of thiazolidinone-based therapeutics faces several challenges. A significant hurdle is the poor aqueous solubility of many derivatives, which can hinder their clinical application. nih.gov Furthermore, some 5-ene-thiazolidinones have been flagged as Pan Assay Interference Compounds (PAINS), meaning they may show activity in multiple assays through non-specific mechanisms, which requires careful validation of their specific targets. ump.edu.pl

However, these challenges also present opportunities for innovation. Advanced synthetic and formulation strategies can address these limitations.

Challenge Opportunity / Mitigation Strategy
Poor Water Solubility - Rational modification of the scaffold to include more polar functional groups. - Development of nanoparticle-based drug delivery systems to improve bioavailability. nih.gov
Pan Assay Interference (PAINS) - Rigorous biological and biochemical assays to confirm specific target engagement. - Structural modifications to eliminate reactive moieties, such as fixing the 5-ene fragment into fused heterocyclic systems. ump.edu.pl
Potential for Off-Target Effects - SAR studies to design more selective inhibitors. - Profiling lead compounds against a wide range of biological targets to identify and minimize unwanted interactions.
Synthetic Complexity - Development of more efficient, one-pot, or multicomponent reaction pathways. ump.edu.plnih.gov - Utilization of green chemistry and sustainable synthesis methods. nih.gov

The vast chemical space of thiazolidinone derivatives remains largely unexplored, offering immense opportunities to discover novel compounds with unique biological activities. researchgate.net

Emerging Roles of this compound in Interdisciplinary Sciences

The application of this compound and related compounds is not limited to medicinal chemistry. Their unique chemical properties open doors to various interdisciplinary fields.

Agrochemicals: Thiazolidinone derivatives have been investigated for their fungicidal activity against agricultural pathogens, suggesting a potential role in crop protection. mdpi.com

Materials Science: The rigid, heterocyclic structure of thiazolidinones could be incorporated into polymers to create novel materials with specific thermal, optical, or biological properties. Their ability to inhibit biofilm formation is particularly relevant for developing antimicrobial coatings for medical devices and other surfaces. researchgate.net

Chemical Biology: As discussed, these compounds are valuable as scaffolds for chemical probes to explore complex biological pathways, contributing to a fundamental understanding of cell biology and disease.

Nanotechnology: The synthesis of thiazolidinone-based nanocarriers or the encapsulation of these compounds within nanoparticles represents a convergence of medicinal chemistry and nanotechnology, aiming to create more effective drug delivery systems. nih.gov

The continued exploration of this versatile scaffold promises not only new therapeutic agents but also innovative tools and materials across a range of scientific disciplines.

Q & A

Q. Key Considerations :

  • Purity is confirmed via TLC, and recrystallization (e.g., using dioxane or ethanol) ensures high yields (typically 60–85%) .
  • Microwave-assisted synthesis can reduce reaction time and improve efficiency .

Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Q. Basic

  • IR Spectroscopy : Identifies functional groups such as C=O (1699–1700 cm⁻¹) and C=N (1610–1620 cm⁻¹). NH/NH₂ stretches appear at 3114–3510 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 7.17–9.43 ppm for methoxybenzyl and fused rings).
    • Methoxy groups (singlet at δ ~3.8 ppm).
    • Thiazolidinone ring protons (δ 2.90–3.66 ppm for morpholinyl or alkyl substituents) .
  • UV-Vis : Absorption bands at 250–300 nm indicate π→π* transitions in conjugated systems .

Q. Advanced Validation :

  • X-ray crystallography or Hirshfeld surface analysis resolves stereochemical ambiguities .
  • DFT calculations correlate experimental spectral data with theoretical models .

How can substituents on the thiazolidin-4-one core be optimized to enhance immunostimulatory or antitumor activity?

Advanced
Methodology :

  • SAR Studies : Introduce lipophilic groups (e.g., chloro, methoxy, methyl) at the N-3 phenyl position to enhance T-cell proliferation. For example:
    • Compound 5d (4-chlorophenyl substituent) showed significant immunostimulatory activity at 5 μM .
    • 5-(4-Methoxybenzyl) derivatives exhibit moderate cytotoxicity in renal (UO-31) and lung (HOP-92) cancer lines .
  • Hybridization : Fuse thiazolidin-4-one with indolin-2-one or morpholinosulfonyl groups to improve cellular uptake and target specificity .

Q. Experimental Design :

  • Test compounds at varying concentrations (1–50 μM) in Con A-induced T-cell proliferation assays for immunostimulatory activity .
  • Use MTT assays on diverse cancer cell lines (e.g., HT-29, MDA-MB-231) to evaluate cytotoxicity .

What strategies resolve contradictions in cytotoxicity data across cancer cell lines?

Advanced
Case Example :

  • Observation : A derivative showed IC₅₀ = 10.5 μM in MDA-MB-231 (breast cancer) but was inactive in other lines .
  • Resolution Strategies :
    • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
    • Multi-Line Screening : Test across ≥10 cell lines to identify selectivity patterns.
    • Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (target protein expression) to confirm mode of action .

Q. Table 1: Cytotoxicity Data Comparison

CompoundCell LineIC₅₀ (μM)Reference
Analogue 124HT-29 (colon)0.016
5-(4-Methoxybenzyl)UO-31 (renal)Moderate*
5dHOP-92 (lung)Moderate*
*"Moderate" = 10–50% inhibition at 10 μM.

How to design in vitro experiments to evaluate antitumor mechanisms?

Advanced
Protocol :

Cell Lines : Select panels representing diverse tissues (e.g., NCI-60) .

Dose-Response Curves : Test 0.1–100 μM with triplicate replicates.

Endpoint Assays :

  • MTT/WST-1 : Measure metabolic activity.
  • Clonogenic Assay : Assess long-term proliferation inhibition.

Mechanistic Probes :

  • ROS Detection : Use DCFH-DA fluorescence for oxidative stress.
  • Cell Cycle Analysis : PI staining and flow cytometry .

Q. Data Interpretation :

  • Compare GI₅₀ (50% growth inhibition) and LC₅₀ (50% lethality) values.
  • Validate targets via molecular docking (e.g., EGFR, tubulin) .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced
Key Issues :

  • Low Yields : Multi-step reactions (e.g., cyclocondensation + azo coupling) often yield <50% .
  • Purification : Chromatography is impractical for large batches; optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Q. Solutions :

  • One-Pot Methods : Combine steps using microwave irradiation to reduce intermediates .
  • Green Chemistry : Replace acetic acid with biodegradable catalysts (e.g., sucrose char sulfonic acid) .

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2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.